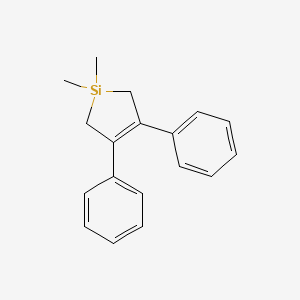
3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one is a chemical compound known for its intriguing structure and potential applications in various fields. This compound features a pyridinone core with multiple hydroxyl groups, making it a versatile molecule for chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the hydroxylation of a pyridinone precursor, followed by methylation and hydroxymethylation steps. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyridinone ring or the hydroxymethyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridinone ketones, while reduction can produce pyridinone alcohols.
Applications De Recherche Scientifique
3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity or altering their function. The compound’s structure enables it to participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
- 2,4-Dihydroxy-6-methylpyridin-3-one
- 3,4-Dihydroxy-5-methylpyridin-2-one
- 3,4-Dihydroxy-6-(hydroxymethyl)pyridin-2-one
Comparison: Compared to these similar compounds, 3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one stands out due to its unique combination of hydroxyl and methyl groups, which enhance its reactivity and potential for forming diverse chemical derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
95508-58-0 |
|---|---|
Formule moléculaire |
C7H9NO4 |
Poids moléculaire |
171.15 g/mol |
Nom IUPAC |
3,4-dihydroxy-6-(hydroxymethyl)-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9NO4/c1-3-4(2-9)8-7(12)6(11)5(3)10/h9,11H,2H2,1H3,(H2,8,10,12) |
Clé InChI |
OYZVPRNFUOGWOO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=O)C(=C1O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



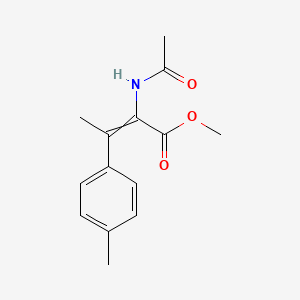
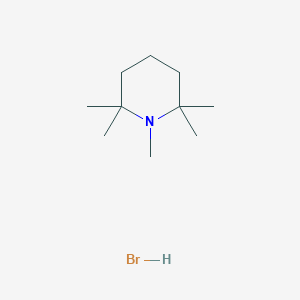
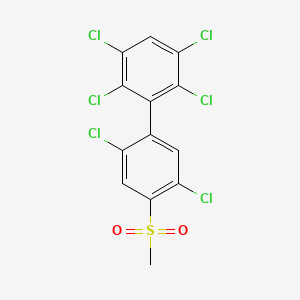
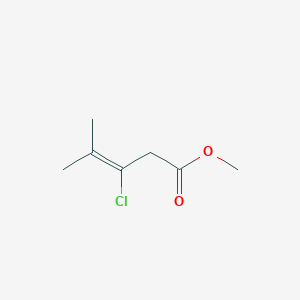
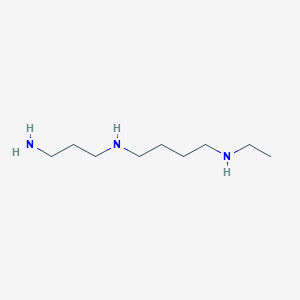
![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
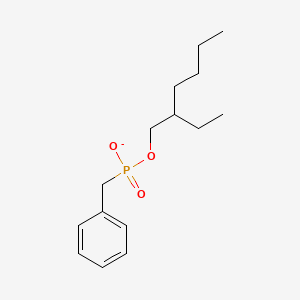
![[1,1'-Biphenyl]-2,2'-diol, 5-(2-propenyl)-5'-propyl-](/img/structure/B14335749.png)
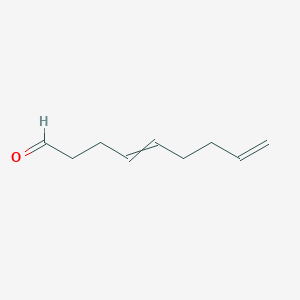
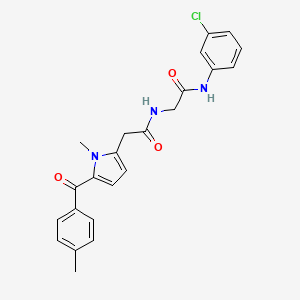
![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)
![Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol](/img/structure/B14335792.png)
